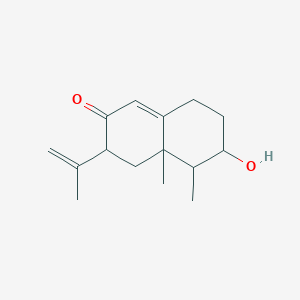
Codaphniphylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves intricate chemical processes. One of the notable methods includes the use of oxidative dearomatization strategies. For instance, starting from naphthol derivatives, the compound undergoes a series of reactions including Mukaiyama-Michael addition and tandem reductive amination/amidation to form the desired product
Industrial Production Methods
Industrial production of this compound is not widely documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have paved the way for more efficient and scalable methods, potentially enabling larger-scale production in the future .
化学反応の分析
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties against cancer cell lines, showing promise as a potential anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
作用機序
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is known to interfere with cellular processes by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Daphniphylline
- Daphnezomine
- Dapholdhamine
Compared to these compounds, this compound is unique due to its specific structural features and the distinct biological activities it exhibits .
特性
分子式 |
C30H47NO3 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC名 |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |
InChIキー |
REKWVHVBDQXQLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


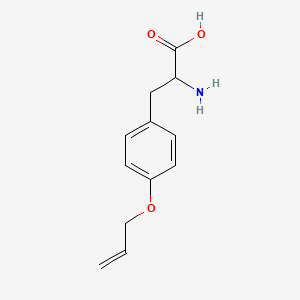
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)



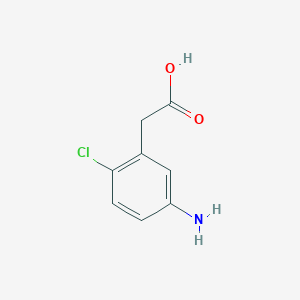
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
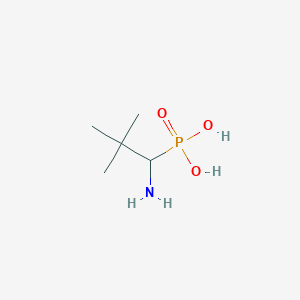
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
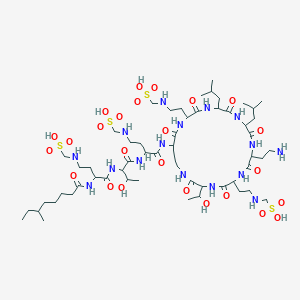
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
